molecular formula C14H14 B14637443 7-Benzylcyclohepta-1,3,5-triene CAS No. 51990-82-0

7-Benzylcyclohepta-1,3,5-triene

Cat. No.: B14637443
CAS No.: 51990-82-0
M. Wt: 182.26 g/mol
InChI Key: YWISGFCPRTZIGJ-UHFFFAOYSA-N
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Description

7-Benzylcyclohepta-1,3,5-triene is a derivative of cyclohepta-1,3,5-triene (CHT), a well-known seven-membered ring system with three conjugated double bonds . Unlike its aromatic counterpart, the tropylium ion, the parent cyclohepta-1,3,5-triene is non-aromatic, which is a key factor in its reactivity . This compound features a benzyl substituent at the 7-position, making it a valuable building block in organic synthesis and organometallic chemistry. Researchers utilize this and related structures as ligands in the formation of metal complexes, where the triene system can coordinate to transition metals in various hapticities, influencing catalytic properties and material science research . Its structure allows it to participate in cycloaddition reactions, such as Diels-Alder reactions, serving as a diene component to construct more complex polycyclic frameworks . As a specialist chemical, 7-Benzylcyclohepta-1,3,5-triene is provided for research applications only, including the development of new synthetic methodologies, the study of coordination chemistry, and the exploration of novel organic materials. This product is intended for laboratory research use by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

51990-82-0

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

7-benzylcyclohepta-1,3,5-triene

InChI

InChI=1S/C14H14/c1-2-5-9-13(8-4-1)12-14-10-6-3-7-11-14/h1-11,13H,12H2

InChI Key

YWISGFCPRTZIGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cycloheptatriene Core Synthesis: Precursor Strategies

The preparation of 7-benzylcycloheptatriene necessitates prior access to functionalized cycloheptatriene intermediates. The most widely documented precursor is 7,7-dichlorobicyclo[4.1.0]heptane , which undergoes dehydrochlorination and isomerization to yield cyclohepta-1,3,5-triene derivatives.

Catalytic Dehydrochlorination and Isomerization

In a seminal method, 7,7-dichlorobicyclo[4.1.0]heptane is treated with copper-based catalysts (e.g., CuBr₂, CuCl₂) in alcoholic solvents at elevated temperatures (160°C). This one-pot process achieves simultaneous dehydrochlorination and ring expansion, producing cyclohepta-1,3,5-triene in yields up to 83%. The mechanism involves:

  • Acid scavenging : Alcohol solvents (e.g., methanol) neutralize HCl by-products.
  • Catalytic isomerization : Copper salts facilitate cyclopropane ring opening and reorganization into the conjugated triene system.

Key reaction parameters :

Parameter Optimal Value Impact on Yield
Catalyst CuBr₂ 83%
Temperature 160°C Maximizes rate
Solvent Methanol HCl neutralization
Reaction Time 6 hours Complete conversion

Benzyl Group Introduction: Functionalization Techniques

Once the cycloheptatriene core is synthesized, the 7-position is functionalized via electrophilic or nucleophilic pathways.

Electrophilic Aromatic Substitution

Direct benzylation via Friedel-Crafts alkylation is challenging due to the nonaromatic nature of cycloheptatriene. However, 7-bromocyclohepta-1,3,5-triene (CID 12647108) serves as a pivotal intermediate for cross-coupling reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 7-bromocyclohepta-1,3,5-triene with benzylboronic acids introduces the benzyl group. For example:
$$ \text{C}7\text{H}7\text{Br} + \text{PhCH}2\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}7\text{H}7\text{CH}2\text{Ph} + \text{B(OH)}3 $$
This method, adapted from analogous triene systems, achieves moderate yields (50–65%) but requires rigorous exclusion of oxygen to prevent Pd catalyst deactivation.

Grignard Reagent Addition

Nucleophilic attack by benzylmagnesium bromide on 7-ketocyclohepta-1,3,5-triene derivatives provides an alternative route:
$$ \text{C}7\text{H}7\text{CO} + \text{PhCH}2\text{MgBr} \rightarrow \text{C}7\text{H}7\text{CH}2\text{Ph} + \text{MgBr(O)} $$
Yields are highly dependent on the stability of the ketone intermediate, often necessitating low-temperature conditions (−78°C) to avoid side reactions.

One-Pot Synthesis: Integrated Approaches

Recent advances enable concurrent cycloheptatriene formation and benzylation in a single reactor.

Copper-Mediated Tandem Reactions

Building on the patent by RU2285689C1, substituting methanol with benzyl alcohol during the dehydrochlorination step introduces the benzyl group in situ. The proposed mechanism involves:

  • Alkoxide formation : Benzyl alcohol reacts with CuBr₂ to generate PhCH₂O⁻.
  • Nucleophilic displacement : The alkoxide attacks the bicycloheptane intermediate, displacing chloride and installing the benzyl group.

This method remains experimental, with yields yet to surpass 40% due to competing toluene formation.

Purification and Characterization

Crude 7-benzylcyclohepta-1,3,5-triene is typically purified via silica gel chromatography using nonpolar eluents (e.g., pentane/CH₂Cl₂ mixtures). Key characterization data include:

Spectroscopic Profiles

  • ¹H NMR : Distinctive signals for triene protons (δ 5.3–6.7 ppm) and benzyl methylene (δ 3.8–4.2 ppm).
  • ¹³C NMR : Resonances for seven-membered ring carbons (δ 124–132 ppm) and benzyl aromatic carbons (δ 128–137 ppm).

Chemical Reactions Analysis

Types of Reactions: 7-Benzylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Electrophilic substitution reactions are common, where the benzyl group or the double bonds can be targeted by electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated cycloheptane derivatives.

    Substitution: Halogenated cycloheptatrienes.

Scientific Research Applications

7-Benzylcyclohepta-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzylcyclohepta-1,3,5-triene involves its ability to undergo electrophilic substitution reactions. The benzyl group and the conjugated double bonds provide sites for electrophilic attack, leading to the formation of stabilized carbocations. This stability is due to the aromatic nature of the resulting intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzonorbornadienes

A structurally related compound class includes 7-substituted benzonorbornadienes, such as 7-(1-acetoxymethylidene)benzonorbornadiene . While both systems feature fused aromatic and bicyclic frameworks, key differences arise in their ring sizes and substituent effects:

Property 7-Benzylcyclohepta-1,3,5-triene 7-Substituted Benzonorbornadienes
Core Structure Cyclohepta-1,3,5-triene fused with benzene Norbornadiene fused with benzene
Synthetic Route Gold-catalyzed cyclization of ethynyl precursors Benzyne addition to 6-acetoxyfulvene
Stability Enhanced strain due to larger ring Prone to isomerization (e.g., 3:2 mixture of cis/trans isomers after hydrolysis)
Functionalization Limited data; likely influenced by triene conjugation Acid hydrolysis yields formyl/hydroxymethyl derivatives

Reactivity and Catalytic Pathways

The gold-catalyzed synthesis of 7-benzylcyclohepta-1,3,5-triene highlights a modern transition-metal-mediated approach, contrasting with the classical benzyne-based strategies for benzonorbornadienes. Gold catalysis enables precise control over cyclization regioselectivity, avoiding isomerization issues common in benzonorbornadiene synthesis .

Functional Group Compatibility

  • 7-Benzylcyclohepta-1,3,5-triene : Ethynyl precursors allow modular substitution, though direct functionalization post-synthesis remains underexplored .
  • Benzonorbornadienes: Hydrolysis and reduction pathways enable diverse derivatization (e.g., aldehyde to alcohol conversion) , offering broader utility in organic synthesis.

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